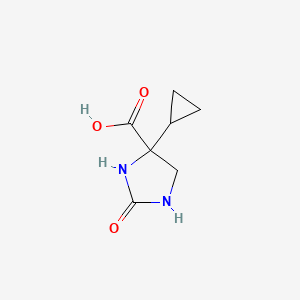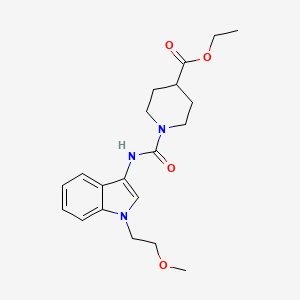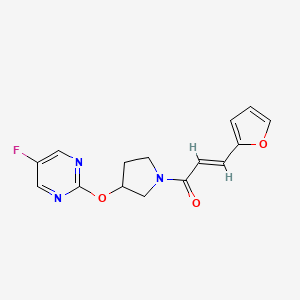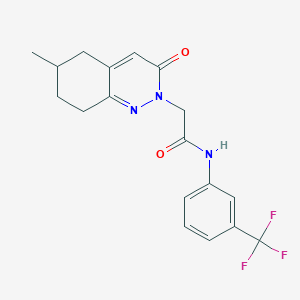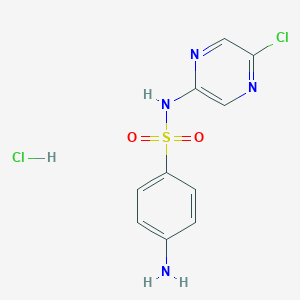
4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride” is a chemical compound with the molecular formula C10H10Cl2N4O2S . It belongs to the class of organic compounds known as benzenesulfonamides .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including “4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride”, often involves a simple one-step reaction in acetone with pyridine between different sulfonyl chlorides and aminopyrazine . Another method involves the intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative when treated with ammonium .Molecular Structure Analysis
The InChI code for this compound is1S/C10H9ClN4O2S/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) . This indicates the presence of a benzene ring sulfonamide group linked to a pyrazine ring. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Wissenschaftliche Forschungsanwendungen
-
Antimicrobial Activity
- Field : Medical Science, specifically Antimicrobial Research .
- Application Summary : This compound has been studied for its potential antimicrobial properties, particularly against Mycobacterium tuberculosis .
- Methods : The compound was synthesized and its Minimum Inhibitory Concentration (MIC) was determined. The MIC is the lowest concentration of a chemical which prevents visible growth of a bacterium .
- Results : The compound showed good antitubercular activity against M. tuberculosis H37Rv, with an MIC of 6.25 µg/mL .
-
Dopamine D2 and Serotonin 5-HT3 Receptors Dual Antagonist
- Field : Neuropharmacology .
- Application Summary : The compound has been investigated as a potential broad antiemetic agent, acting as a dual antagonist for dopamine D2 and serotonin 5-HT3 receptors .
- Methods : A number of benzamides were prepared from 4-amino-5-chloro-2-methoxybenzoic acid derivatives and evaluated for their binding affinity for the dopamine D2 and the serotonin 5-HT3 receptors .
- Results : The compound exhibited a much higher affinity for the dopamine D2 receptor than that of metoclopramide (IC50 =17.5—61.0 nM vs. 483 nM). It also showed a potent antagonistic activity for both receptors in in vivo tests .
-
Anti-Infective Agent
- Field : Medical Science, specifically Anti-Infective Research .
- Application Summary : This compound has been studied for its potential anti-infective properties .
- Methods : The compound was synthesized and its Minimum Inhibitory Concentration (MIC) was determined. The MIC is the lowest concentration of a chemical which prevents visible growth of a bacterium .
- Results : The compound showed good anti-infective activity .
-
Matrix Metalloproteinase-8 Inhibitor
- Field : Biochemistry .
- Application Summary : The compound has been identified as a potential inhibitor of matrix metalloproteinase-8, a protein that plays a role in tissue remodeling and immunomodulation .
- Methods : The compound was synthesized and its inhibitory activity against matrix metalloproteinase-8 was evaluated .
- Results : The compound showed promising inhibitory activity against matrix metalloproteinase-8 .
-
Antitubercular Agent
- Field : Medical Science, specifically Antitubercular Research .
- Application Summary : This compound has been studied for its potential antitubercular properties, particularly against Mycobacterium tuberculosis .
- Methods : The compound was synthesized and its Minimum Inhibitory Concentration (MIC) was determined. The MIC is the lowest concentration of a chemical which prevents visible growth of a bacterium .
- Results : The compound showed good antitubercular activity against M. tuberculosis H37Rv, with an MIC of 6.25 μg/mL .
-
Inhibition of Folate Pathway
- Field : Biochemistry .
- Application Summary : The compound has been identified as a potential inhibitor of the folate pathway .
- Methods : The compound was synthesized and its inhibitory activity against the folate pathway was evaluated .
- Results : The compound showed promising inhibitory activity against the folate pathway .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2S.ClH/c11-9-5-14-10(6-13-9)15-18(16,17)8-3-1-7(12)2-4-8;/h1-6H,12H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCMMIVQSIBOFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=C(C=N2)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(5-chloropyrazin-2-yl)benzenesulfonamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

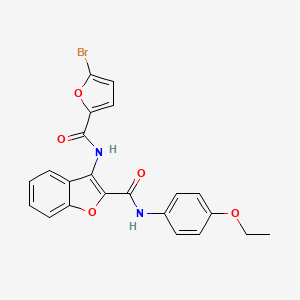
![3-[(6-Methyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2409421.png)
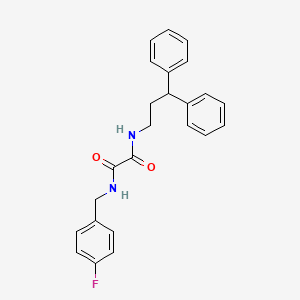
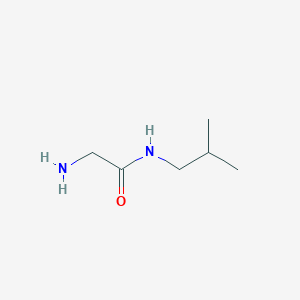
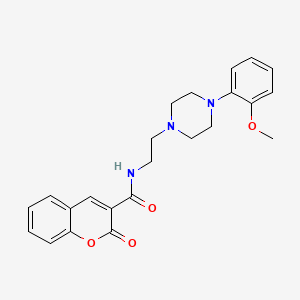
![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)
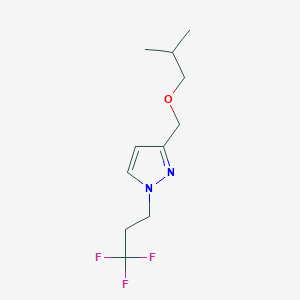
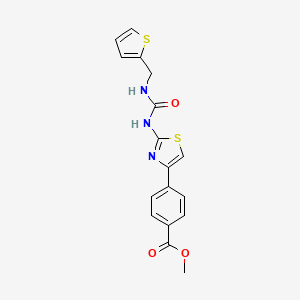
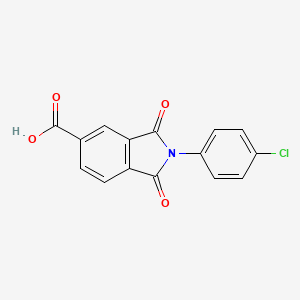
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazolane](/img/structure/B2409436.png)
